5-butyl-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
5-butyl-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles This compound is characterized by its unique structure, which includes a butyl group, a hydroxyphenyl group, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[3,4-c]pyrazole core. Commonly used reagents include hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions using phenol derivatives.
Incorporation of the Propoxyphenyl Group: The propoxyphenyl group can be attached through nucleophilic substitution reactions using propoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic and nucleophilic reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-butyl-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors, leading to modulation of cellular signaling pathways.
DNA Interaction: Interacting with DNA, potentially leading to changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
5-butyl-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Similar structure but with a methoxy group instead of a propoxy group.
5-butyl-3-(2-hydroxyphenyl)-4-(4-ethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 5-butyl-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the propoxyphenyl group, in particular, may contribute to unique interactions with biological targets and enhanced solubility in organic solvents.
Properties
Molecular Formula |
C24H27N3O3 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
5-butyl-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H27N3O3/c1-3-5-14-27-23(16-10-12-17(13-11-16)30-15-4-2)20-21(25-26-22(20)24(27)29)18-8-6-7-9-19(18)28/h6-13,23,28H,3-5,14-15H2,1-2H3,(H,25,26) |
InChI Key |
PTAHSPCWEZSCFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)OCCC |
Origin of Product |
United States |
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